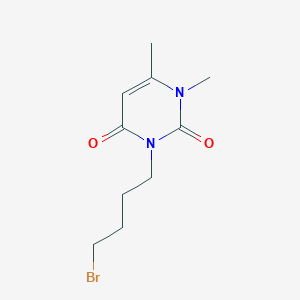
3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of 1,6-dimethylpyrimidine-2,4(1H,3H)-dione with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the bromobutyl group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the bromobutyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced forms of the pyrimidine ring or the bromobutyl group.
Applications De Recherche Scientifique
3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- 3-(4-iodobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- 3-(4-methylbutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromobutyl group, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins or enzymes.
Propriétés
Numéro CAS |
63594-12-7 |
|---|---|
Formule moléculaire |
C10H15BrN2O2 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
3-(4-bromobutyl)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c1-8-7-9(14)13(6-4-3-5-11)10(15)12(8)2/h7H,3-6H2,1-2H3 |
Clé InChI |
NJAHBBATUVQKDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1C)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


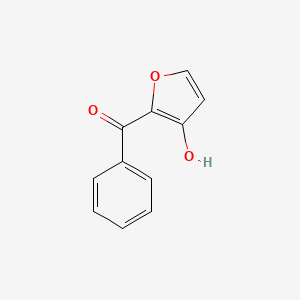
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)

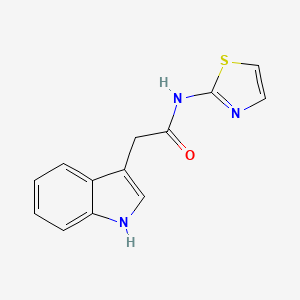
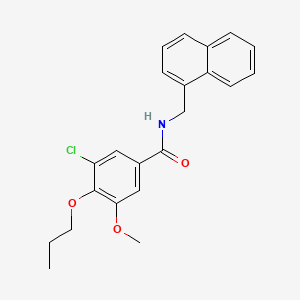
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
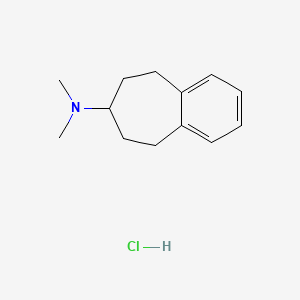
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
